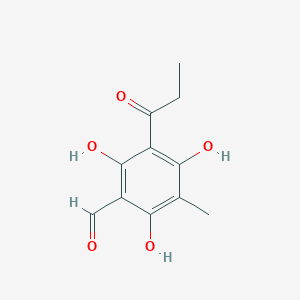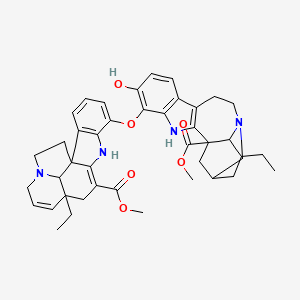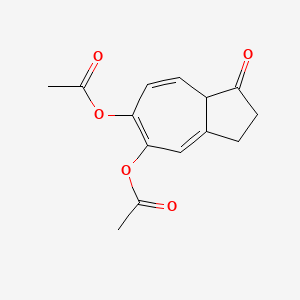![molecular formula C17H17Br2NO2 B14364354 N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide CAS No. 90593-36-5](/img/no-structure.png)
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide is an organic compound characterized by its unique structure, which includes bromine atoms, an isopropyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide typically involves multiple steps, starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The isopropyl group is introduced through an etherification reaction, where isopropyl alcohol reacts with the phenol derivative in the presence of an acid catalyst. The final step involves the formation of the benzamide moiety through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Debrominated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the study of biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and isopropyl group play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Shares the dibromo substitution pattern but lacks the isopropyl and benzamide groups.
2-Methylbenzamide: Contains the benzamide moiety but lacks the bromine and isopropyl groups.
N-(2-Bromo-4-methylphenyl)benzamide: Similar structure but with only one bromine atom and a different substitution pattern.
Uniqueness
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide is unique due to its combination of bromine atoms, isopropyl group, and benzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
| 90593-36-5 | |
Molecular Formula |
C17H17Br2NO2 |
Molecular Weight |
427.1 g/mol |
IUPAC Name |
N-(2,4-dibromo-5-propan-2-yloxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C17H17Br2NO2/c1-10(2)22-16-9-15(13(18)8-14(16)19)20-17(21)12-7-5-4-6-11(12)3/h4-10H,1-3H3,(H,20,21) |
InChI Key |
HKMLZGPELVICLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Br)Br)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)

